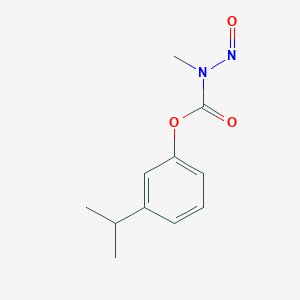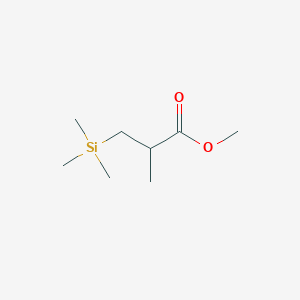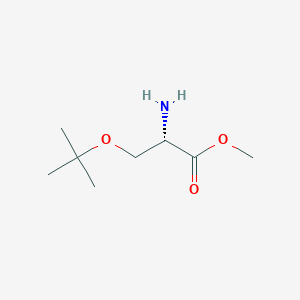
(E)-4-hydroxybut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-4-hydroxybut-2-enal can be synthesized through several methods. One common approach involves the oxidation of crotonaldehyde using mild oxidizing agents. Another method includes the hydration of butyn-2-ol, followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of crotonaldehyde. This process typically employs catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4-hydroxybut-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxycrotonic acid.
Reduction: Reduction reactions can convert it into 4-hydroxybutanal.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: 4-Hydroxycrotonic acid.
Reduction: 4-Hydroxybutanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-hydroxybut-2-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to oxidative stress and cellular damage due to its reactive nature.
Medicine: Research on its cytotoxic properties helps in understanding its potential therapeutic applications and toxicological effects.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (E)-4-hydroxybut-2-enal involves its reactivity with nucleophiles, leading to the formation of adducts. It can react with proteins, DNA, and other cellular components, causing oxidative damage and cytotoxicity. This reactivity is primarily due to the presence of both hydroxyl and aldehyde groups, which facilitate various chemical interactions .
Vergleich Mit ähnlichen Verbindungen
Crotonaldehyde: Lacks the hydroxyl group, making it less reactive in certain nucleophilic reactions.
4-Hydroxybutanal: Similar structure but lacks the double bond, affecting its reactivity and applications.
4-Hydroxycinnamaldehyde: Contains an aromatic ring, leading to different chemical properties and uses.
Uniqueness: (E)-4-hydroxybut-2-enal’s combination of hydroxyl and aldehyde groups, along with its double bond, makes it uniquely reactive and versatile in various chemical and biological applications. Its ability to participate in multiple types of reactions and form diverse products sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
18445-71-1 |
|---|---|
Molekularformel |
C4H6O2 |
Molekulargewicht |
86.09 g/mol |
IUPAC-Name |
(E)-4-hydroxybut-2-enal |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+ |
InChI-Schlüssel |
FXCMZPXXCRHRNK-OWOJBTEDSA-N |
SMILES |
C(C=CC=O)O |
Isomerische SMILES |
C(/C=C/C=O)O |
Kanonische SMILES |
C(C=CC=O)O |
Synonyme |
4-hydroxycrotonaldehyde penitricin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















